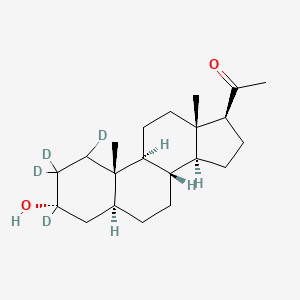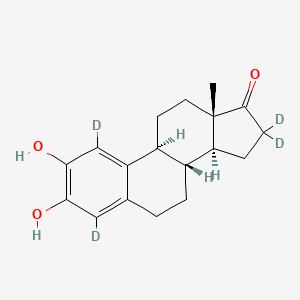
Allopregnanolone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopregnanolone, also known as brexanolone, is a naturally occurring neurosteroid produced in the body from the hormone progesterone . It is used as a medication under the brand name Zulresso to treat postpartum depression . It is administered by injection into a vein .
Synthesis Analysis
The synthesis of Allopregnanolone begins with the reduction of the hormone progesterone to 5-Dihydroprogesterone (5-DHP) by the 5-reductase enzymes . The synthesis of this neuroactive steroid occurs in the nervous system and is discussed with respect to physiological and pathological conditions .Molecular Structure Analysis
Due to its chemical structure, Allopregnanolone presents high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters . It also has a high affinity for the GABA A receptor, the major biological target of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) .Chemical Reactions Analysis
Allopregnanolone can be quantitated in human plasma using liquid chromatography-differential mobility separation combined with MS/MS detection .Physical And Chemical Properties Analysis
Allopregnanolone presents low bioavailability and extensive hepatic metabolism, limiting its use as a drug . Therefore, synthetic analogues or a different therapeutic strategy able to increase allopregnanolone levels have been proposed to overcome any pharmacokinetic issues .Wissenschaftliche Forschungsanwendungen
Quantification in Pregnancy
Allopregnanolone-d4 is used in the development and validation of assays for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy . This method allows for simultaneous quantification of blood serum concentrations of allopregnanolone, pregnanolone, epipregnanolone, pregnenolone, progesterone, cortisol, and cortisone in pregnancy for clinical study samples and clinical diagnostics .
Neuromodulation
Neuroactive steroids like Allopregnanolone-d4 are potent neuromodulators that play a critical role in both maternal and fetal health during pregnancy . These stress-responsive compounds are reportedly low in women with perinatal depression and may be associated with poor pregnancy outcomes in animal models .
Treatment of Postpartum Depression
Low allopregnanolone levels during the perinatal period have been linked directly to mood disturbances . In March 2019, a synthetic version of allopregnanolone (brexanolone IV) was approved for the first ever treatment of postpartum depression .
Menstrual Cycle Analysis
Allopregnanolone-d4 is used in the analysis of the trajectories of allopregnanolone and its ratio to progesterone across the six subphases of the menstrual cycle . This research helps in understanding the hormonal changes and their effects on various physiological and psychological aspects in women .
Cancer Research
Allopregnanolone-d4 is also being studied for its role in cancer . The metabolism and mechanisms of action of allopregnanolone are being explored to understand its potential implications in cancer treatment .
Neuroprotection
Allopregnanolone-d4 is known to have neuroprotective properties . It modulates many CNS functions such as memory and cognition in addition to behavioral and emotional effects including anxiety and depression .
Wirkmechanismus
Target of Action
Allopregnanolone-d4, a 3α,5α- progesterone metabolite, primarily targets the γ-aminobutyric acid type A (GABA A) receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which plays a crucial role in mediating inhibitory effects in the central nervous system .
Mode of Action
Allopregnanolone-d4 acts as a potent allosteric modulator of the GABA A receptor . It enhances the effects of GABA, the major inhibitory neurotransmitter in the mammalian central nervous system . Allopregnanolone-d4’s mechanism of action includes activation of mainly extrasynaptically-expressed GABA A receptors . The GABA A receptor offers two residues for neurosteroid action; one is located between α and β subunits, and the second is a cavity on α subunits .
Biochemical Pathways
The synthesis of Allopregnanolone-d4 depends on progesterone availability in steroidogenic cells . The first rate-limiting step of progesterone synthesis is the transport of cholesterol from the endoplasmic reticulum or the cytoplasm to the outer mitochondrial membrane, and then to the inner mitochondrial membrane . Two enzymes—5α-dihydroprogesterone and 5α-reductase—convert progesterone to allopregnanolone . Based on immunohistochemical studies in rodents, the activity of 5α-reductase is considered the rate-limiting step in the formation of allopregnanolone .
Pharmacokinetics
Pharmacokinetic analyses of intravenous allopregnanolone in rabbit and mouse indicated that peak plasma and brain levels (3-fold brain/plasma ratios) at 5 minutes were sufficient to activate neuroregenerative responses at sub-sedative doses . Slow-release subcutaneous suspension of allopregnanolone displayed a 5-fold brain/plasma ratio at C max at 30 minutes .
Result of Action
Allopregnanolone-d4 has physiological and neuroprotective effects . It induces cell proliferation and migration of neural and glial cells . It also promotes neurodevelopment in different vertebrates like rodents and sheep . Moreover, it has anti-inflammatory effects .
Action Environment
The action of Allopregnanolone-d4 can be influenced by various environmental factors. For instance, the levels of this neuroactive steroid, as well as its effects, are sex-dimorphic, suggesting a possible gender medicine based on this neuroactive steroid for neurological disorders . Allopregnanolone-d4 presents low bioavailability and extensive hepatic metabolism, limiting its use as a drug .
Zukünftige Richtungen
There are new and future directions in neurosteroid therapeutics, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone . The hope is that these novel neurosteroid therapeutics will provide fast-acting treatment for these impairing disorders and improve our understanding of the underlying mechanisms of depressive disorders .
Eigenschaften
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-1,2,2,3-tetradeuterio-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,10D,15D/t10?,14-,15+,16-,17+,18-,19-,20-,21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-AGXWJZRASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C[C@](C1([2H])[2H])([2H])O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)